4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Overview
Description
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a heterocyclic compound that contains both an imidazole ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole typically involves a multi-step process One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the imidazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as reaction conditions that ensure safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using hydrogen in the presence of a transition metal catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are used for halogenation.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: Depending on the substituent introduced, various halogenated or nitrated derivatives can be formed.
Scientific Research Applications
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit specific tyrosine kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival . The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Quinoline derivatives: These compounds also contain nitrogen in their structure and are widely used in medicinal chemistry.
Uniqueness
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is unique due to the presence of both a trifluoromethyl group and a nitro group on the phenyl ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .
Biological Activity
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 271.20 g/mol
- CAS Number : 916975-92-3
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this imidazole derivative may inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, it has been shown to have a notable effect on MCF cell lines, with flow cytometry results demonstrating increased apoptosis rates when treated with the compound .
- Antimicrobial Properties : Research has highlighted its potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may interfere with bacterial cell wall synthesis or function .
- Enzyme Inhibition : It has been identified as a potent inhibitor of various kinases, including phosphoinositide 3-kinases (PI3K), which play a crucial role in cellular signaling pathways related to growth and survival .
The biological effects of this compound can be attributed to its ability to modulate several key cellular pathways:
- Inhibition of PI3K/mTOR Pathway : This pathway is critical for cell growth and proliferation. Inhibiting this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways, which is essential for its anticancer properties .
- Antimicrobial Mechanisms : The exact mechanisms are still under investigation, but it is hypothesized that the compound disrupts bacterial membrane integrity or inhibits essential metabolic pathways within microbial cells .
Table 1: Summary of Biological Activities
Activity Type | Effect Observed | Reference |
---|---|---|
Anticancer | Induces apoptosis in MCF cells | , |
Antimicrobial | Effective against S. aureus | |
Kinase Inhibition | Inhibits PI3K with IC = 53 nM |
Case Study: Anticancer Efficacy
In a study examining the anticancer efficacy of various imidazole derivatives, this compound demonstrated significant cytotoxicity against MCF7 breast cancer cells. The compound was administered at varying concentrations, revealing an IC value that indicates substantial potency compared to standard chemotherapeutics .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this imidazole derivative revealed its effectiveness against multiple bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, confirming its potential as an antimicrobial agent .
Properties
IUPAC Name |
4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-7-5-16(6-15-7)9-2-8(11(12,13)14)3-10(4-9)17(18)19/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLCVCGQBRZYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589949 | |
Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916975-92-3 | |
Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916975-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916975923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR76KC6BSK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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